

SR 49059 cross-reactivity with oxytocin receptors

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Compound of Interest

Compound Name: SR 49059

Cat. No.: B1679262

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Technical Support Center: SR 49059

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving **SR 49059**, a potent and selective vasopressin V1a receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is **SR 49059** and what is its primary target?

SR 49059, also known as Relcovaptan, is a potent, orally active, and selective non-peptide antagonist of the vasopressin V1a receptor.^{[1][2][3]} It exhibits high affinity for both rat and human V1a receptors.^{[2][3]} Its primary mechanism of action is to block the physiological effects mediated by the V1a receptor, such as vasoconstriction.^{[4][5]}

Q2: How significant is the cross-reactivity of **SR 49059** with the oxytocin receptor?

SR 49059 demonstrates a high degree of selectivity for the vasopressin V1a receptor over the oxytocin receptor.^[3] Studies have shown that its affinity for the oxytocin receptor is significantly lower, often by two orders of magnitude or more.^[3] While some level of cross-reactivity can occur at high concentrations, under typical experimental conditions, **SR 49059** is considered a selective V1a antagonist.^[6]

Q3: What are the downstream signaling pathways of the V1a and oxytocin receptors?

Both the vasopressin V1a receptor and the oxytocin receptor are G protein-coupled receptors (GPCRs).^{[7][8][9]}

- **Vasopressin V1a Receptor:** Upon activation by vasopressin, the V1a receptor primarily couples to Gαq/11 proteins.^{[5][9][10]} This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).^{[5][8]} IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).^{[5][8]} This pathway is crucial for physiological responses like smooth muscle contraction.^[5]
- **Oxytocin Receptor:** The oxytocin receptor can couple to both Gαq and Gαi proteins.^{[7][11]} Similar to the V1a receptor, coupling to Gαq activates the PLC-IP3-Ca²⁺ pathway, leading to increased intracellular calcium.^{[7][12]} This is a key mechanism for uterine contractions during labor.^{[11][12]} Coupling to Gαi can lead to the inhibition of adenylyl cyclase and other downstream effects.

Troubleshooting Guide

Problem 1: Inconsistent results in binding affinity assays.

- **Possible Cause:** Issues with membrane preparation, radioligand stability, or assay conditions.
- **Troubleshooting Steps:**
 - **Membrane Quality:** Ensure membrane preparations are of high quality and have been stored properly at -80°C. Perform a protein concentration assay to normalize the amount of membrane used in each well.
 - **Radioligand Integrity:** Check the expiration date and storage conditions of the radioligand. Consider running a quality control check, such as a saturation binding experiment, to ensure the ligand is performing as expected.
 - **Equilibrium Conditions:** Verify that the incubation time is sufficient to reach equilibrium. For high-affinity ligands, this may require longer incubation times.^[13]

- Non-Specific Binding: Ensure that the concentration of the competing non-labeled ligand used to determine non-specific binding is sufficient (typically 100-1000 fold higher than the K_d of the radioligand).

Problem 2: No or low signal in calcium mobilization assays after antagonist treatment.

- Possible Cause: Low receptor expression in the cell line, issues with the fluorescent dye, or incorrect antagonist concentration.
- Troubleshooting Steps:
 - Cell Line Verification: Confirm that the cell line used expresses a sufficient number of functional V1a or oxytocin receptors. This can be verified by receptor binding assays or qPCR.[\[14\]](#) For cell lines with low endogenous expression, consider using a transient or stable transfection system.[\[15\]](#)
 - Dye Loading: Optimize the loading conditions for the calcium-sensitive fluorescent dye, including concentration, incubation time, and temperature.[\[16\]](#)[\[17\]](#) Some cell lines may require the use of probenecid to prevent dye extrusion.[\[16\]](#)[\[18\]](#)
 - Antagonist Concentration and Incubation: Ensure that the concentration of **SR 49059** is appropriate to antagonize the receptor. A dose-response curve should be performed. Also, ensure sufficient pre-incubation time with the antagonist before adding the agonist to allow for binding to the receptor.

Quantitative Data

Table 1: Binding Affinity of **SR 49059** for Vasopressin V1a and Oxytocin Receptors

Receptor Target	Species	Tissue/Cell Line	Ligand	Ki (nM)	Reference
Vasopressin V1a	Rat	Liver	SR 49059	1.6 ± 0.2	[3]
Vasopressin V1a	Human	Liver	[3H]SR 49059	2.95 ± 0.64 (Kd)	[19]
Vasopressin V1a	Human	Platelets	SR 49059	1.1 - 6.3	[3]
Vasopressin V1a	Human	Myometrium	SR 49059	1.1 - 6.3	[3]
Vasopressin V1a	Human	Aortic Smooth Muscle Cells	SR 49059	1.4 ± 0.3	[20]
Oxytocin Receptor	Rat	Uterus	SR 49059	> 1000	[3]
Oxytocin Receptor	Human	Myometrium	SR 49059	> 1000	[3]
Oxytocin Receptor	Mouse	COS-7 cells (transfected)	SR 49059	~100	[21]

Table 2: Functional Activity of **SR 49059**

Assay	Agonist	Tissue/Cell Line	Measured Effect	IC50 (nM)	Reference
Platelet Aggregation	Arginine Vasopressin (AVP)	Human Platelets	Inhibition of aggregation	3.7 ± 0.4	[3]
Calcium Mobilization	Arginine Vasopressin (AVP)	Human Aortic Smooth Muscle Cells	Inhibition of Ca2+ increase	0.41 ± 0.06	[20]
Uterine Contraction	Vasopressin	Human (in vivo)	Inhibition of contractions	Dose-dependent inhibition	[22]
Uterine Contraction	Oxytocin	Human (in vivo)	No significant inhibition at tested doses	-	[22]

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a general guideline for determining the binding affinity (K_i) of **SR 49059** for the vasopressin V1a or oxytocin receptor.

- Membrane Preparation:
 - Homogenize tissues or cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Centrifuge the homogenate at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.
 - Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.
 - Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

- Resuspend the final pellet in assay buffer and determine the protein concentration. Store at -80°C.
- Binding Assay:
 - In a 96-well plate, add the following components in order:
 - Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
 - A fixed concentration of a suitable radioligand (e.g., [3H]Arginine Vasopressin for V1a receptors, or [3H]Oxytocin for oxytocin receptors) at a concentration close to its K_d.
 - Increasing concentrations of unlabeled **SR 49059**.
 - For determining non-specific binding, add a high concentration of a known non-labeled ligand (e.g., unlabeled Arginine Vasopressin or Oxytocin).
 - Initiate the binding reaction by adding the membrane preparation.
 - Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
 - Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
 - Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the specific binding as a function of the log concentration of **SR 49059**.
 - Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.

- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.[\[13\]](#)

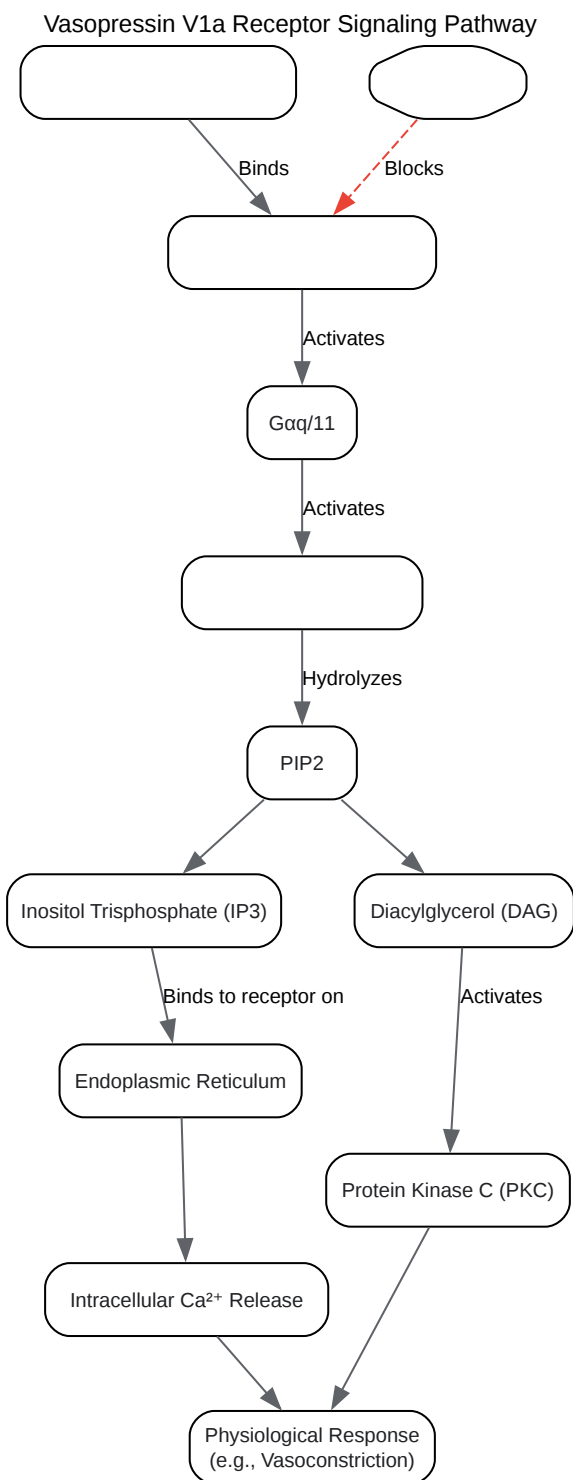
Calcium Mobilization Assay

This protocol outlines a general procedure for assessing the functional antagonism of **SR 49059** at Gq-coupled receptors like the V1a and oxytocin receptors.

- Cell Culture and Plating:
 - Culture cells expressing the receptor of interest in a suitable medium.
 - Seed the cells into a 96-well, black-walled, clear-bottom plate and grow to near confluency.[\[17\]](#)
- Dye Loading:
 - Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5).[\[16\]](#)[\[18\]](#) Probenecid may be included to prevent dye leakage.[\[16\]](#)[\[18\]](#)
 - Remove the cell culture medium and add the dye-loading buffer to each well.
 - Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.[\[17\]](#)
- Assay Procedure:
 - After incubation, wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
 - Add varying concentrations of **SR 49059** to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
 - Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).[\[18\]](#)
 - Establish a baseline fluorescence reading.

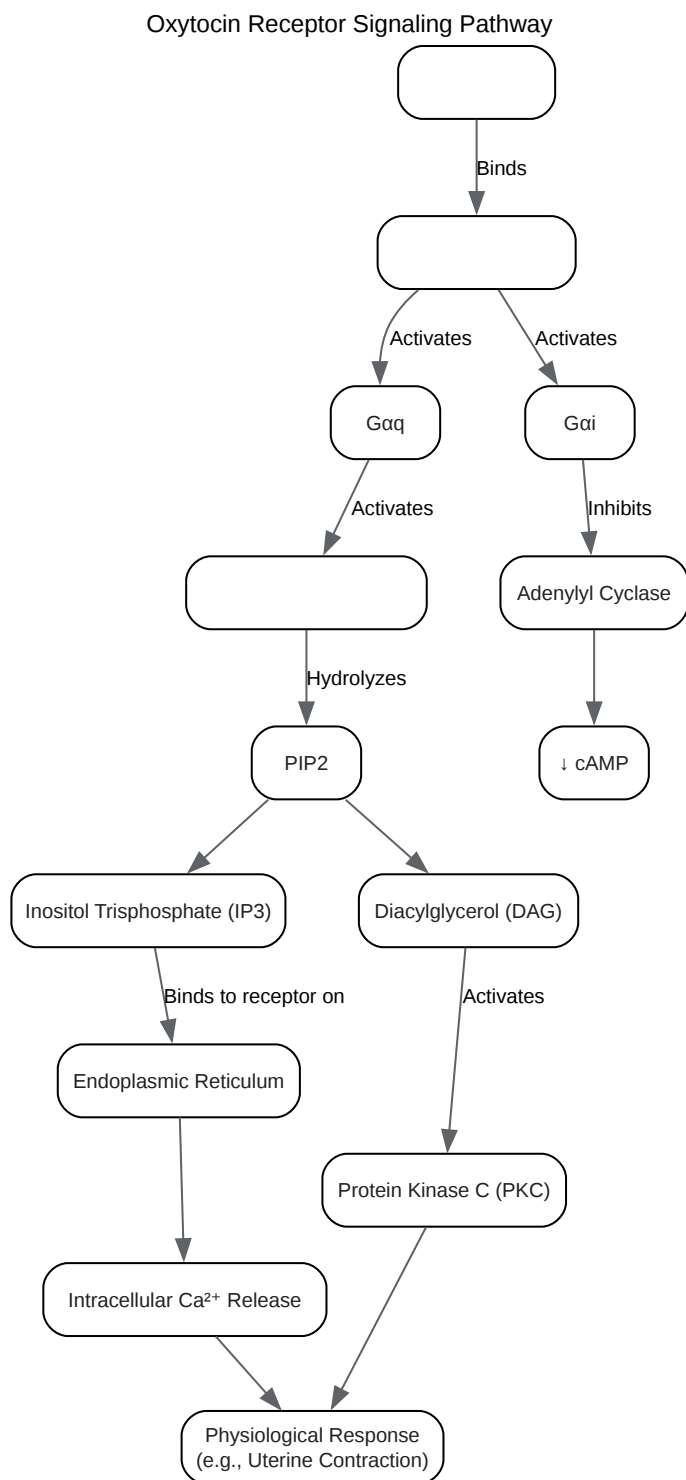
- Add a pre-determined concentration of the agonist (e.g., Arginine Vasopressin or Oxytocin) to stimulate the receptor.
- Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
- Data Analysis:
 - Determine the peak fluorescence response for each well.
 - Normalize the data to the response of the agonist alone (100%) and baseline (0%).
 - Plot the normalized response as a function of the log concentration of **SR 49059**.
 - Fit the data to a dose-response curve to determine the IC₅₀ value of **SR 49059**.

Visualizations



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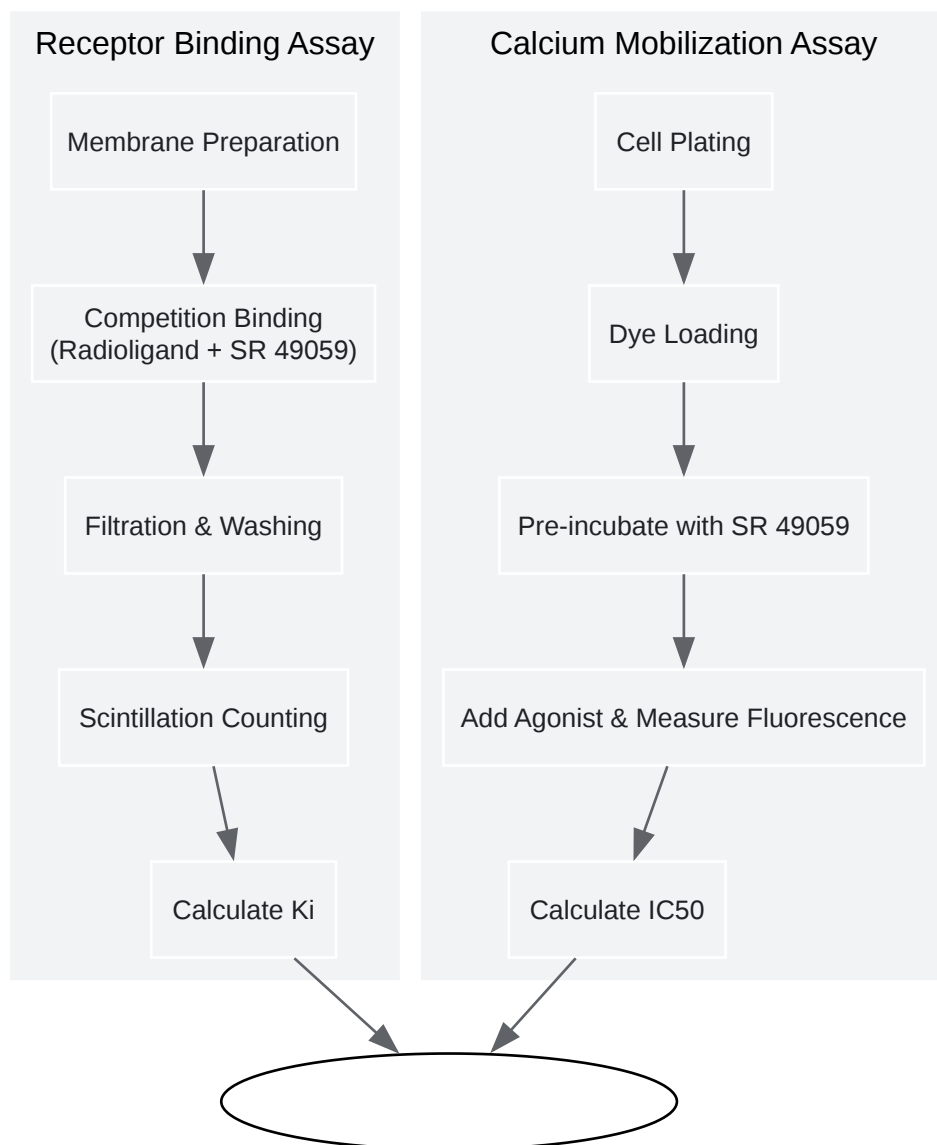
Caption: Vasopressin V1a Receptor Signaling Pathway.



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Caption: Oxytocin Receptor Signaling Pathway.

Experimental Workflow: Antagonist Characterization

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Caption: Experimental Workflow for Antagonist Characterization.

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